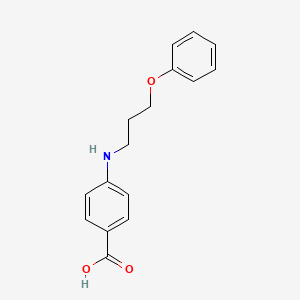

4-(3-Phenoxypropylamino)benzoic acid

描述

属性

分子式 |

C16H17NO3 |

|---|---|

分子量 |

271.31 g/mol |

IUPAC 名称 |

4-(3-phenoxypropylamino)benzoic acid |

InChI |

InChI=1S/C16H17NO3/c18-16(19)13-7-9-14(10-8-13)17-11-4-12-20-15-5-2-1-3-6-15/h1-3,5-10,17H,4,11-12H2,(H,18,19) |

InChI 键 |

RMVDFSUOWSZJJC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)OCCCNC2=CC=C(C=C2)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 4 3 Phenoxypropylamino Benzoic Acid and Its Structural Analogues

Retrosynthetic Analysis of the 4-(3-Phenoxypropylamino)benzoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are most logical: the secondary amine C-N bond and the ether C-O bond.

C-N Bond Disconnection: Breaking the bond between the nitrogen and the benzene (B151609) ring (pathway A) or the nitrogen and the propyl chain (pathway B) are the most common strategies.

Pathway A (Amine Alkylation/Reductive Amination): This disconnection leads to 4-aminobenzoic acid or its ester derivative and a 3-phenoxypropyl electrophile (e.g., 3-phenoxypropyl bromide) or a 3-phenoxypropanal (B2668125). This is often the preferred route due to the ready availability of 4-aminobenzoic acid (PABA) derivatives.

Pathway B (Aryl Amination): This approach disconnects the molecule into 3-phenoxypropylamine and a 4-halobenzoic acid derivative (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid). This route relies on nucleophilic aromatic substitution or modern cross-coupling reactions.

C-O Bond Disconnection: Cleavage of the ether linkage points to phenol (B47542) and a 4-(3-hydroxypropylamino)benzoic acid derivative as precursors. This pathway would typically involve a Williamson ether synthesis or a Mitsunobu reaction in one of the final steps.

These disconnections suggest that the synthesis can be built around key starting materials such as 4-aminobenzoic acid, 4-nitrobenzoic acid, phenol, and various three-carbon synthons.

Classical Organic Synthesis Approaches to Benzoic Acid Derivatives and Amines

Classical methods provide a robust foundation for synthesizing the target molecule and its analogues, focusing on fundamental reaction types.

The formation of the ether linkage is a critical step in many potential synthetic routes. Nucleophilic substitution reactions, particularly the SN2 mechanism, are central to this transformation. organic-chemistry.orgwikipedia.orgyoutube.com In this type of reaction, an electron-rich nucleophile attacks an electron-deficient carbon atom, displacing a leaving group. masterorganicchemistry.com

A common method is the Williamson ether synthesis , where an alkoxide reacts with a primary alkyl halide. To form the phenoxypropyl group, sodium phenoxide (generated by treating phenol with a base like sodium hydroxide) can be reacted with a 3-carbon electrophile bearing a good leaving group, such as 3-chloro-1-propanol (B141029) or 1-bromo-3-chloropropane. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often enhancing the reaction rate. byjus.com

Introducing the amino group and forming the secondary amine linkage can be achieved through several reliable methods.

Reductive Amination: This is a highly efficient method for forming C-N bonds. youtube.com It typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve reacting an ester of 4-aminobenzoic acid with 3-phenoxypropanal. The reduction is commonly carried out using mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.net

Amidation followed by Reduction: An alternative, though more lengthy, route involves the formation of an amide bond followed by its reduction. A carboxylic acid, such as 4-phenoxybenzoic acid, can be coupled with an amine using coupling agents (e.g., DCC, DIC) or by first converting the acid to a more reactive acyl chloride. asianpubs.orgresearchgate.net The resulting amide can then be reduced to the secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The carboxylic acid functional group is often protected as an ester during a multi-step synthesis to prevent unwanted side reactions.

Esterification: The most common method for this protection is the Fischer esterification . This involves reacting the carboxylic acid (e.g., 4-aminobenzoic acid) with an alcohol (such as ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or dry HCl gas. researchgate.netlibretexts.orgyoutube.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive it towards the product. Because PABA contains a basic amino group, a stoichiometric amount of acid catalyst is required to protonate both the carbonyl group and the amine. researchgate.net

Hydrolysis (Saponification): Once the desired molecular scaffold is assembled, the ester protecting group is removed to regenerate the carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, also known as saponification. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The reaction yields the carboxylate salt, which is then neutralized in a separate acidic workup step to afford the final carboxylic acid. libretexts.org

Combining the classical reactions described above allows for the design of comprehensive multi-step syntheses. The synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) from p-nitrotoluene provides a well-documented example of the strategic order of reactions, where the reduction of the nitro group is performed before the oxidation of the methyl group to avoid isolation issues with the amphoteric 4-aminobenzoic acid. athabascau.ca

A plausible synthetic route for this compound is outlined below:

Esterification: 4-Aminobenzoic acid is converted to its ethyl ester, ethyl 4-aminobenzoate, via Fischer esterification with ethanol (B145695) and sulfuric acid.

N-Alkylation: The resulting ester is then alkylated using 3-phenoxypropyl bromide in the presence of a non-nucleophilic base like potassium carbonate to prevent side reactions. This SN2 reaction forms the secondary amine linkage.

Hydrolysis: The final step is the saponification of the ethyl ester using aqueous sodium hydroxide, followed by acidification to yield the target compound, this compound.

This approach strategically protects the carboxylic acid and builds the molecule in a stepwise, controlled manner. Various derivatives of PABA have been synthesized using similar multi-step sequences involving alkylation and other functional group transformations. tandfonline.comnih.gov

| Compound Name | Role in Synthesis |

| 4-Aminobenzoic acid | Starting Material |

| Ethyl 4-aminobenzoate | Intermediate |

| 3-Phenoxypropyl bromide | Reagent |

| This compound | Final Product |

Advanced Synthetic Techniques and Process Optimization in Academic Settings

Modern synthetic chemistry offers more advanced and efficient alternatives to classical methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds. It could be applied to the synthesis of this compound by coupling 3-phenoxypropylamine with a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate). This method is known for its high functional group tolerance and broad substrate scope. nih.govresearchgate.net

One-Pot Procedures: To improve efficiency and reduce waste, multiple reaction steps can be combined into a single "one-pot" process without isolating intermediates. For instance, an Ir-catalyzed C-H amidation of a benzoic acid followed by a Pd- or Cu-catalyzed decarboxylation has been developed to introduce amino groups, showcasing a tandem reaction approach. ibs.re.krnih.gov

Process Optimization: In academic and industrial settings, optimizing reaction conditions is key. This can involve screening different catalysts, solvents, and bases to maximize yield and minimize reaction times. The use of microwave irradiation can dramatically accelerate reaction rates for steps like esterification or the formation of Schiff bases. nih.gov Furthermore, the development of synthetic routes that avoid harsh reagents or toxic byproducts aligns with the principles of green chemistry.

Catalytic Methods for Efficient Bond Formation in Benzoic Acid Chemistry

The construction of the C-N bond in this compound and its analogues can be achieved through several catalytic approaches, offering advantages in terms of efficiency, selectivity, and environmental impact over traditional methods.

One of the most direct and atom-economical methods is the catalytic N-alkylation of 4-aminobenzoic acid with 3-phenoxypropan-1-ol . This "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes transition metal catalysts, such as those based on ruthenium or palladium, to facilitate the reaction. nih.govrsc.org The general mechanism involves the in situ oxidation of the alcohol to the corresponding aldehyde by the metal catalyst, which then undergoes condensation with the amine to form an imine. This imine is subsequently reduced by the metal hydride species that was formed during the initial oxidation of the alcohol, thus regenerating the catalyst and yielding the desired N-alkylated amine. This process is highly efficient and generates water as the only byproduct. A variety of ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, have proven effective for the N-alkylation of amines with alcohols. nih.gov

Another prominent catalytic strategy is palladium-catalyzed N-alkylation . Palladium catalysts are versatile and can be used for the N-alkylation of amines with various partners, including alcohols. mdma.chrsc.orgchemrxiv.org These reactions often exhibit high catalytic efficiency and can be performed under relatively mild conditions. The choice of ligands and reaction conditions can be tuned to optimize the yield and selectivity for the desired secondary amine over potential side products.

A more traditional, yet effective, method involves the N-alkylation of 4-aminobenzoic acid with a 3-phenoxypropyl halide , such as 3-phenoxypropyl bromide. This nucleophilic substitution reaction is typically carried out in the presence of a base, like potassium carbonate, to neutralize the hydrohalic acid formed during the reaction. nih.gov While this method is straightforward, it is less atom-economical compared to the catalytic alcohol amination.

Reductive amination represents another powerful tool for the synthesis of these compounds. This two-step, one-pot process involves the reaction of 4-aminobenzoic acid with 3-phenoxypropanal to form an intermediate imine, which is then reduced in situ to the secondary amine. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride, which is known for its mildness and selectivity.

The following table summarizes some of the catalytic methods that can be applied to the synthesis of this compound.

| Catalytic Method | Reactants | Catalyst/Reagent | Key Features |

| Catalytic N-alkylation with Alcohol | 4-aminobenzoic acid, 3-phenoxypropan-1-ol | Ruthenium or Palladium complexes | Atom-economical, water is the only byproduct. |

| N-alkylation with Alkyl Halide | 4-aminobenzoic acid, 3-phenoxypropyl bromide | Potassium carbonate | Straightforward, well-established method. |

| Reductive Amination | 4-aminobenzoic acid, 3-phenoxypropanal | Sodium triacetoxyborohydride | Mild conditions, high selectivity. |

Exploration of Stereoselective Synthesis Routes for Chiral Analogues

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, stereoselective synthesis is not a requirement for its preparation.

However, the exploration of stereoselective synthesis becomes highly relevant when considering structural analogues of this compound that incorporate chiral centers. For instance, if the phenoxypropyl side chain were to be substituted with groups that create a stereocenter, or if chiral amino acids were used in place of 4-aminobenzoic acid, the resulting molecules would be chiral.

The synthesis of such chiral analogues would necessitate the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products. Methodologies that could be employed include:

Asymmetric Catalysis: The use of chiral transition metal catalysts for the N-alkylation or reductive amination steps could induce enantioselectivity.

Chiral Auxiliaries: Attaching a chiral auxiliary to either the amine or the alkylating agent can direct the stereochemical outcome of the key bond-forming reaction. The auxiliary can then be removed in a subsequent step.

Resolution of Racemates: A racemic mixture of a chiral analogue could be synthesized and then the enantiomers separated using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

While specific examples for the stereoselective synthesis of chiral analogues of this compound are not prevalent in the literature, the principles of asymmetric synthesis are well-established and could be applied to this class of compounds. nih.gov

Considerations for Scalability in Laboratory and Pre-clinical Research Synthesis

The transition from small-scale laboratory synthesis to larger-scale production for pre-clinical studies presents several challenges that need to be carefully considered.

For the catalytic N-alkylation with alcohols , key scalability considerations include:

Catalyst Loading and Cost: For large-scale synthesis, the amount of expensive transition metal catalyst needs to be minimized. Highly active catalysts with low loadings are desirable. Catalyst recycling is also a crucial factor to improve the economic viability of the process.

Reaction Time and Temperature: Long reaction times and extreme temperatures can be energy-intensive and may not be practical for large-scale production. Optimizing these parameters is essential.

Solvent Selection: The choice of solvent should not only be based on reaction performance but also on safety, environmental impact, and ease of removal during workup.

When considering the N-alkylation with alkyl halides , scalability concerns include:

Exothermic Reactions: The reaction can be exothermic, and proper temperature control is critical on a larger scale to prevent runaway reactions.

Workup and Purification: The removal of inorganic salts and purification of the final product can be more challenging at a larger scale. Efficient filtration and crystallization procedures are necessary.

For reductive amination , scalability factors involve:

Reagent Stoichiometry: The use of stoichiometric amounts of reducing agents can generate significant waste. Catalytic reductive amination methods are a more sustainable alternative for large-scale production.

Handling of Reagents: Some reducing agents can be hazardous and require special handling procedures, especially on a larger scale.

In all synthetic routes, purification is a major hurdle in scaling up. The development of robust crystallization methods is often preferred over chromatographic purification for large quantities of material due to cost and time considerations. Process safety analysis, including thermal hazard assessment, is also a critical step before scaling up any chemical synthesis.

The following table outlines key considerations for scaling up the synthesis of this compound and its analogues.

| Synthetic Method | Key Scalability Considerations |

| Catalytic N-alkylation with Alcohol | Catalyst cost and loading, catalyst recycling, reaction time, temperature, solvent choice. |

| N-alkylation with Alkyl Halide | Exothermicity, workup and purification of salts, solvent handling. |

| Reductive Amination | Stoichiometry of reducing agents, handling of hazardous reagents, waste generation. |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns allows for the assignment of each proton to its specific position. For 4-(3-phenoxypropylamino)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the benzoic acid ring, the phenoxy ring, the propyl linker, and the amine and carboxylic acid groups.

Key Expected Findings:

The protons of the benzoic acid ring (H-2', H-3', H-5', H-6') would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

The protons of the phenoxy group (H-2'', H-3'', H-4'', H-5'', H-6'') would also resonate in the aromatic region (δ 6.8-7.4 ppm), with more complex splitting patterns (a triplet for H-4'' and doublets or multiplets for the others).

The aliphatic protons of the propyl chain would appear more upfield. The methylene (B1212753) group adjacent to the oxygen (H-1'') is expected around δ 4.0-4.2 ppm (a triplet), the central methylene group (H-2) as a multiplet around δ 2.0-2.3 ppm, and the methylene group next to the nitrogen (H-1) as a triplet around δ 3.3-3.5 ppm.

The amine proton (N-H) would likely appear as a broad singlet, its chemical shift being variable depending on solvent and concentration. The carboxylic acid proton (O-H) would be a highly deshielded, broad singlet, often appearing above δ 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | 1H |

| H-2', H-6' | 7.8 - 8.0 | Doublet | 2H |

| H-3', H-5' | 6.6 - 6.8 | Doublet | 2H |

| H-2'', H-6'' | 6.9 - 7.1 | Doublet | 2H |

| H-3'', H-5'' | 7.2 - 7.4 | Triplet | 2H |

| H-4'' | 6.8 - 7.0 | Triplet | 1H |

| -NH- | Variable | Broad Singlet | 1H |

| H-1'' (O-CH₂) | 4.0 - 4.2 | Triplet | 2H |

| H-1 (N-CH₂) | 3.3 - 3.5 | Triplet | 2H |

| H-2 (-CH₂-) | 2.0 - 2.3 | Multiplet (Quintet) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show signals for the carboxyl carbon, the aromatic carbons of both rings, and the aliphatic carbons of the propyl chain.

Key Expected Findings:

The carboxylic acid carbonyl carbon (C-7') is the most deshielded, expected to appear around δ 167-172 ppm. rsc.orgchemicalbook.com

The aromatic carbons would resonate in the δ 110-160 ppm range. The carbons attached to electronegative atoms (oxygen and nitrogen) or the carboxyl group (C-1', C-4', C-1'') would be the most downfield in this region.

The aliphatic carbons of the propyl chain would appear upfield, typically between δ 25-70 ppm. The carbon attached to the oxygen (C-3) would be the most deshielded of the three, followed by the carbon attached to the nitrogen (C-1).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7' (C=O) | 167 - 172 |

| C-1'' (Ar-O) | 158 - 160 |

| C-4' (Ar-N) | 150 - 153 |

| C-2', C-6' | 131 - 133 |

| C-3'', C-5'' | 129 - 130 |

| C-1' | 118 - 120 |

| C-4'' | 120 - 122 |

| C-2'', C-6'' | 114 - 116 |

| C-3', H-5' | 111 - 113 |

| C-3 (O-CH₂) | 65 - 68 |

| C-1 (N-CH₂) | 41 - 44 |

| C-2 (-CH₂-) | 28 - 31 |

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically separated by two or three bonds). Key expected correlations include those between adjacent protons on the propyl chain (H-1 with H-2, and H-2 with H-3) and between neighboring protons on the aromatic rings (e.g., H-2'/H-6' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. It would be used to definitively link each proton signal to its corresponding carbon signal, for example, confirming that the ¹H signal at δ ~4.1 ppm corresponds to the ¹³C signal at δ ~67 ppm (the O-CH₂ group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is vital for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the H-1 protons of the propyl chain to the C-4' carbon of the benzoic acid ring, confirming the attachment point of the amino group. Similarly, correlations from the H-3 protons to the C-1'' carbon of the phenoxy ring would confirm the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS provides an extremely precise measurement of the molecular weight of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₇NO₃), the calculated exact mass is 271.1208 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum gives structural information. Key expected fragmentation pathways would involve the cleavage of the propyl chain and the loss of neutral fragments.

Table 3: Predicted HRMS Data and Key Fragments for this compound

| m/z (Da) | Ion Formula | Description |

|---|---|---|

| 272.1281 | [C₁₆H₁₈NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 254.1176 | [C₁₆H₁₆NO₂]⁺ | Loss of H₂O from [M+H]⁺ |

| 178.0863 | [C₁₀H₁₂NO]⁺ | Cleavage of the ether bond, loss of C₆H₅O |

| 137.0601 | [C₇H₇NO₂]⁺ | Benzylic cleavage, formation of aminobenzoic acid fragment |

| 121.0284 | [C₇H₅O₂]⁺ | Formation of the benzoyl cation after chain cleavage |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation from the phenoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum is influenced by the presence of chromophores, which are typically conjugated systems. The this compound molecule contains two main chromophores: the phenoxy group and the 4-aminobenzoic acid moiety. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within these aromatic systems. Based on data for similar compounds like benzoic acid and its derivatives, strong absorptions are expected below 300 nm. sielc.comresearchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Predicted λmax (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~200-210 | π → π | Aromatic Rings |

| ~270-290 | π → π | Substituted Benzoic Acid / Phenoxy Group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum provides a unique "fingerprint" for the compound.

Key Expected Findings:

A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. researchgate.netdocbrown.info

A strong, sharp absorption around 1680-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. researchgate.netdocbrown.info

A medium absorption band around 3300-3400 cm⁻¹ for the N-H stretch of the secondary amine.

Multiple sharp peaks between ~3000-3100 cm⁻¹ for aromatic C-H stretching and between ~2850-2960 cm⁻¹ for aliphatic C-H stretching.

Absorptions around 1600 and 1500 cm⁻¹ due to C=C stretching within the aromatic rings.

A strong band around 1240-1260 cm⁻¹ for the asymmetric C-O-C stretch of the aryl ether and another around 1250-1300 cm⁻¹ for the C-O stretch of the carboxylic acid. researchgate.net

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Secondary Amine |

| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1680 - 1710 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1240 - 1260 | C-O-C Asymmetric Stretch | Aryl Ether |

Chromatographic Methodologies for Purity Profiling and Impurity Identification

Chromatographic techniques are fundamental in the pharmaceutical and chemical industries for the separation, identification, and quantification of compounds in a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) play crucial roles in ensuring its purity and identifying potential process-related impurities and byproducts.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and quantifying the amount of this compound in bulk drug substances and formulated products. The development of a robust and reliable HPLC method is a critical step in the quality control process. A typical reversed-phase HPLC (RP-HPLC) method is often the approach of choice for a molecule of this nature, owing to its polarity and aromatic character.

Method development for this compound would involve a systematic approach to optimize the separation of the main component from any potential impurities. This process includes the careful selection of a suitable stationary phase, mobile phase composition, and detector wavelength. A C18 column is a common starting point for the stationary phase due to its hydrophobic nature, which is well-suited for retaining and separating aromatic compounds. longdom.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ust.eduthaiscience.info A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar to non-polar, within a reasonable timeframe. nih.gov Detection is typically performed using a UV detector, with the wavelength selected based on the maximum absorbance of the this compound molecule, which is expected to be in the UV region due to its aromatic rings. ust.edu

Once the chromatographic conditions are optimized, the method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure that it is fit for its intended purpose. longdom.orgresearchgate.net Validation encompasses a series of experiments to demonstrate the method's specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.orgthaiscience.info

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. researchgate.net This is often demonstrated by spiking the sample with known impurities and showing that their peaks are well-resolved from the main analyte peak.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. thaiscience.info This is determined by analyzing a series of standard solutions of this compound at different concentrations and plotting the peak area response against the concentration. A linear relationship is expected, with a correlation coefficient (r²) close to 1.000. thaiscience.info

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered by the method is calculated. longdom.orgnih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.infopensoft.net

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org

A summary of typical validation parameters for an HPLC method for this compound is presented in the interactive table below.

| Parameter | Typical Acceptance Criteria | Hypothetical Result for this compound |

|---|---|---|

| Specificity | The analyte peak is well-resolved from other peaks (impurities, etc.). Peak purity should be confirmed. | Resolution > 2 between the main peak and the closest eluting impurity. Peak purity index > 0.999. |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |

| Range | Typically 80% to 120% of the test concentration. | 80 µg/mL to 120 µg/mL |

| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |

| Precision (%RSD) | Repeatability (Intra-day): %RSD ≤ 2.0% Intermediate Precision (Inter-day): %RSD ≤ 2.0% | Repeatability: %RSD = 0.8% Intermediate Precision: %RSD = 1.2% |

| LOD | Signal-to-noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-noise ratio of 10:1 | 0.15 µg/mL |

While HPLC is the primary tool for analyzing the non-volatile this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for the identification and quantification of volatile and semi-volatile organic compounds that may be present as precursors, intermediates, or byproducts in the synthesis of the final compound. researchgate.net The synthesis of this compound likely involves several steps, and monitoring for residual starting materials or the formation of volatile side products is crucial for process control and ensuring the purity of the final product.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where the volatile components are vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The column, which has a stationary phase coated on its inner surface, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for the confident identification of the compound by comparison to a spectral library. researchgate.net

For the analysis of precursors and byproducts related to this compound, one might look for compounds such as phenol (B47542), 1-bromo-3-phenoxypropane, and derivatives of 4-aminobenzoic acid. For instance, the presence of unreacted phenol or 1-bromo-3-phenoxypropane would indicate an incomplete reaction in the ether synthesis step. Similarly, residual starting materials from the amination step could be detected.

In some cases, derivatization may be necessary to increase the volatility and thermal stability of certain analytes, such as benzoic acid itself, before GC-MS analysis. copernicus.org However, for many of the likely volatile precursors and byproducts, direct injection is feasible.

A hypothetical GC-MS method for analyzing volatile impurities in a sample of this compound might involve the following parameters:

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

Based on a comprehensive search of publicly available scientific literature, detailed computational chemistry and in silico modeling studies specifically for the compound “this compound” are not available. The stringent requirement to focus solely on this specific molecule prevents the inclusion of data from related or analogous benzoic acid derivatives.

While general computational methods for analyzing molecules with similar functional groups (benzoic acids, phenoxyalkylamines) are well-established niscpr.res.innih.govbohrium.comscielo.org.zanih.gov, the specific quantitative data, detailed research findings, and data tables necessary to construct the requested article for this exact compound have not been published. Generating such an article would require fabricating data, which falls outside the scope of providing scientifically accurate information.

Therefore, it is not possible to provide the detailed article as per the specified outline and content inclusions at this time.

Computational Chemistry and in Silico Modeling of 4 3 Phenoxypropylamino Benzoic Acid

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govmdpi.com For a molecule like 4-(3-Phenoxypropylamino)benzoic acid, QSAR can be instrumental in predicting its activity and guiding the design of more potent derivatives. nih.govnih.gov These models are built upon the principle that the biological activity of a compound is a function of its molecular structure and properties. mdpi.com

Both 2D- and 3D-QSAR models can be developed to understand the structural requirements for the activity of compounds related to this compound.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, such as physicochemical properties (e.g., hydrophobicity, molar refractivity) and topological indices, which represent the entire molecular structure in two dimensions. nih.govdergipark.org.tr In a study on phenoxyacetic acid derivatives, a Hansch-type QSAR analysis was used to develop equations correlating antisickling activity with hydrophobic (π), electronic (σ), and molar refraction (MR) parameters. nih.gov The resulting models showed a positive correlation between potency and the π values of substituents, providing clear guidance for designing more active analogues. nih.gov

3D-QSAR: These models consider the three-dimensional structure of molecules and their interaction fields. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. These techniques calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around aligned molecules and relate these fields to their biological activity. frontiersin.orgmdpi.com For a series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, 3D-QSAR models were developed based on their docked conformations within the target protein, providing insights into the structural features that enhance inhibitory potency. researchgate.net Similarly, a study on 2-(oxalylamino) benzoic acid analogues used CoMFA to build a predictive model based on docking-derived conformations. nih.gov The contour maps generated from these models highlight regions where modifications to the structure of a molecule like this compound could lead to improved activity. frontiersin.orgmdpi.com

The development of a robust QSAR model is critically dependent on two key steps: the selection of relevant molecular descriptors and rigorous statistical validation. researchgate.net

Molecular Descriptor Selection: Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.com For a compound like this compound, thousands of descriptors can be calculated, categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. dergipark.org.trresearchgate.net The crucial challenge is to select a subset of these descriptors that are most relevant to the biological activity being modeled. researchgate.net In a QSAR study of benzoylamino benzoic acid derivatives, 239 2D descriptors were calculated, from which a model was built using descriptors like SaasCcount (number of carbons connected with one single and two aromatic bonds). dergipark.org.tr Various algorithms, including genetic algorithms, can be employed to select the most informative descriptors from a large pool. nih.gov

Statistical Validation: Once a model is built, it must be thoroughly validated to ensure its predictive power and robustness. Validation is typically performed through internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built with one compound removed from the training set and used to predict the activity of that compound. The cross-validated correlation coefficient (q²) is a key metric here. dergipark.org.tr

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used during model development. nih.gov Key statistical parameters include the coefficient of determination (R²), which measures the goodness-of-fit, and the predictive R² (R²pred) for the external test set. researchgate.net A high-quality QSAR model should have a q² greater than 0.5 and an R² close to 1. mdpi.com

The following table summarizes key statistical parameters used for validating QSAR models, based on studies of related compounds.

| Parameter | Description | Acceptable Value |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variables. | Close to 1.0 |

| R²pred or R²ext | Measures the predictive power of the model on an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Low value |

| F-value | A statistical test of the overall significance of the regression model. | High value |

This table is compiled from information in references mdpi.comresearchgate.netnih.gov.

A critical aspect of any QSAR model is defining its Applicability Domain (AD). tum.de The AD defines the chemical space—in terms of structure and physicochemical properties—for which the model can make reliable predictions. mdpi.comnih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. tum.de Defining the AD is a requirement according to the Organization for Economic Co-operation and Development (OECD) principles for QSAR model validation. nih.gov

The AD for a QSAR model developed for a series including this compound would be determined by the diversity and range of the compounds in the training set. researchgate.net Several methods can be used to define the AD, including:

Range-based methods: These define the domain based on the minimum and maximum values of each molecular descriptor in the training set (e.g., the bounding box approach). windows.net

Distance-based methods: These determine whether a new compound is sufficiently similar to the compounds in the training set, often using Euclidean or Mahalanobis distance in descriptor space. windows.net

Structural methods: These rely on defining the domain based on structural fragments or fingerprints present in the training set. windows.net

By establishing a clear AD, researchers can confidently use the QSAR model to screen new compounds or prioritize derivatives of this compound for synthesis, ensuring that the predictions are reliable and meaningful. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. frontiersin.org For this compound, MD simulations can provide profound insights into its conformational dynamics and the stability of its interactions with a biological target. mdpi.com These simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that reveals how the system evolves. frontiersin.org

MD simulations can elucidate the flexibility of this compound, revealing its preferred conformations in different environments, such as in aqueous solution or within a protein's binding pocket. nih.gov Understanding the molecule's intrinsic conformational propensities is crucial, as binding to a receptor often requires it to adopt a specific, low-energy conformation. nih.gov Studies on benzoic acid have shown that its dynamics and organization, such as the hydrogen bond network, are influenced by its environment. unimi.it

When applied to a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. mdpi.com By simulating the complex for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it drifts or dissociates. Analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are persistent over time and thus critical for binding affinity. mdpi.commdpi.com This information is invaluable for rational drug design, confirming that the structural features of this compound are optimal for stable and effective interaction with its target. frontiersin.org

Structure Activity Relationship Sar Investigations of 4 3 Phenoxypropylamino Benzoic Acid Analogues

Systematic Modification of the Benzoic Acid Moiety

The benzoic acid portion of the molecule is a primary site for modification, as its electronic and structural properties are often crucial for interaction with biological targets.

Influence of Substituents on the Phenyl Ring (e.g., electronic, steric, lipophilic effects)

The introduction of substituents onto the phenyl ring of the benzoic acid moiety can dramatically alter a compound's activity through a combination of electronic, steric, and lipophilic effects. The nature and position of these substituents dictate their influence on the molecule's interaction with its target.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can modulate the acidity of the carboxylic acid and the electron density of the aromatic ring. libretexts.org For instance, in various series of benzoic acid derivatives, strong electron-donating groups have been shown to enhance biological activity. iomcworld.com This is often attributed to increased p-π conjugative effects which can influence binding affinity. rsc.org Conversely, electron-withdrawing groups like nitro (-NO2) or cyano (-CN) deactivate the ring, which can either decrease or, in some cases, favorably alter the binding mode. libretexts.org

Steric and Lipophilic Effects: The size (steric bulk) and lipophilicity (fat-solubility) of substituents also play a pivotal role. Increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets. nih.gov However, excessive steric bulk, particularly at positions ortho to the amino linker or the carboxylic acid, can create unfavorable steric hindrance, potentially disrupting a critical binding interaction. For example, studies on related benzoic acid analogues have shown that modifying the phenyl head group with a bromo group (electron-withdrawing but also lipophilic) can be more potent than an electron-donating methoxy (B1213986) group, indicating a complex interplay of these factors. nih.gov

Table 1: Influence of Benzoic Acid Ring Substituents on Activity Note: Data is illustrative of general principles observed in related benzoic acid series.

| Substituent (R) | Position | Electronic Effect | Lipophilicity (LogP contribution) | General Impact on Activity |

|---|---|---|---|---|

| -OCH3 | para | Donating | Moderate | Often favorable, can increase potency |

| -Cl | para | Withdrawing | High | Variable; can increase potency through hydrophobic interactions |

| -NO2 | meta | Withdrawing | Low | Often decreases activity |

| -CH3 | meta | Donating | High | Can be favorable, but steric effects are a consideration |

Positional Isomer Effects of the Carboxylic Acid Group on Activity and Selectivity

The position of the carboxylic acid group on the phenyl ring is a critical determinant of a molecule's three-dimensional shape and its ability to engage with a specific binding site. Moving the carboxyl group from the para (4-position) to the meta (3-position) or ortho (2-position) can lead to significant changes in activity and selectivity.

In studies of various bioactive molecules, the para-position for the carboxylic acid often provides the optimal geometry for forming key interactions, such as hydrogen bonds or salt bridges, with a target receptor or enzyme. Shifting the carboxylate to the meta-position alters the vector of this acidic group, which may misalign it within the binding site, often leading to a reduction in potency.

The ortho-position presents a more complex scenario. Placing the carboxylic acid at the 2-position brings it into close proximity to the propylamino linker. This can lead to intramolecular hydrogen bonding, which restricts the conformational freedom of the side chain and alters the molecule's preferred shape. This conformational constraint can be either beneficial, by locking the molecule into a bioactive conformation, or detrimental, by preventing it from adopting the necessary shape for binding. researchgate.net Furthermore, the ortho-substituent can introduce steric hindrance that directly blocks access to the binding site. In studies on other benzoic acid derivatives, the ortho-hydroxy analogue showed significantly different activity compared to its meta and para counterparts, highlighting the profound impact of this positional change. nih.govnih.gov

Structural Exploration of the Propylamino Linker

The three-carbon propylamino chain connecting the two aromatic moieties is not merely a spacer; its length, flexibility, and stereochemistry are crucial for orienting the terminal groups correctly within a binding pocket.

Impact of Chain Length Variation and Conformational Flexibility

The length of the alkyl chain is a critical parameter that dictates the distance between the benzoic acid and phenoxy moieties. An optimal linker length allows these two key functional groups to simultaneously engage their respective binding pockets or interaction points on a biological target. nih.gov

Varying the chain length from a propyl (n=3) to an ethyl (n=2) or butyl (n=4) linker can have a significant impact on activity. researchgate.net

Shorter Linkers (e.g., Ethyl): A shorter linker may bring the two aromatic rings too close together, causing steric clashes or failing to span the required distance between binding subsites, often resulting in a loss of potency.

Longer Linkers (e.g., Butyl, Pentyl): Increasing the chain length provides greater conformational flexibility and increases the distance between the end groups. While this might be necessary for some targets, excessive length and flexibility can be entropically unfavorable upon binding, leading to a decrease in affinity. rsc.org Studies on analogous systems have demonstrated that there is often an optimal linker length for maximal activity, with chains that are either too short or too long being less effective. nih.govresearchgate.net

Table 2: Effect of Linker Chain Length on Biological Activity Note: Data is hypothetical and illustrative of the expected trend.

| Linker (-(CH2)n-) | Number of Atoms | Relative Activity | Rationale |

|---|---|---|---|

| Ethyl (n=2) | 2 | Low | Suboptimal distance; may not span binding sites |

| Propyl (n=3) | 3 | High (Optimal) | Ideal distance and orientation for target interaction |

| Butyl (n=4) | 4 | Moderate | Increased flexibility may be entropically unfavorable |

| Pentyl (n=5) | 5 | Low | Too long; incorrect orientation and high flexibility |

Introduction of Stereocenters and Their Effect on Chiral Recognition

Introducing a stereocenter into the propylamino linker, for instance by adding a methyl group to one of the carbons, results in a chiral molecule with two enantiomers (R and S forms). Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning one enantiomer will have significantly higher activity than the other.

This difference in activity arises from the distinct three-dimensional arrangement of the atoms. One enantiomer may position the key functional groups (benzoic acid, phenoxy group, and amino group) in the precise orientation required for optimal interaction with the chiral binding site of a protein, while the other enantiomer cannot achieve the same complementary fit. The observation of a significant difference in potency between enantiomers is strong evidence of a specific, well-defined interaction with a biological target and confirms chiral recognition. In related phenoxyalkylamine structures, the introduction of a 1-methylethyl group into the linker chain was found to be a significant modification that led to high selectivity and potent activity. nih.gov

Modifications to the Phenoxy Moiety

The terminal phenoxy ring serves as an important anchor, often engaging in hydrophobic or aromatic (pi-pi stacking) interactions within the binding site. Modifying this moiety can fine-tune the compound's affinity and selectivity.

Adding substituents to the phenoxy ring can modulate its electronic properties and steric profile. For example, introducing small, lipophilic, and electron-withdrawing groups like fluorine or chlorine can enhance binding affinity through favorable hydrophobic or halogen-bonding interactions. In one study of phenoxyalkylamine derivatives, a 5-fluoro-2-methoxy substitution pattern on the phenoxy ring resulted in a compound with potent and selective activity. nih.gov Conversely, large, bulky substituents may be poorly tolerated if the binding pocket is sterically constrained. The position of the substituent is also critical, with para- and meta-positions often being more favorable than the sterically hindered ortho-position. The goal of such modifications is typically to exploit additional binding pockets to increase potency and selectivity for the target protein.

Aromatic Ring Substitutions on the Phenoxy Group

The phenoxy group of 4-(3-phenoxypropylamino)benzoic acid serves as a critical component for molecular recognition by its biological target. Alterations to the substitution pattern on this aromatic ring can significantly influence binding affinity and efficacy. The electronic and steric properties of substituents play a pivotal role in modulating the compound's interaction with its receptor.

Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The introduction of EDGs, such as methoxy (-OCH₃) or methyl (-CH₃) groups, at various positions on the phenoxy ring can enhance activity by increasing the electron density of the ring, which may lead to more favorable π-π stacking or cation-π interactions within the binding pocket. Conversely, the placement of EWGs, such as halogens (e.g., -Cl, -F) or nitro (-NO₂) groups, can decrease the electron density, potentially forming halogen bonds or other specific interactions that could either enhance or diminish activity depending on the specific receptor environment.

A hypothetical SAR study might reveal the following trends for substitutions on the phenoxy group, as illustrated in the interactive table below.

| Substituent (R) | Position | Electronic Effect | Predicted Impact on Activity |

| -OCH₃ | para | Electron-donating | Increase |

| -Cl | para | Electron-withdrawing | Increase/Decrease |

| -CH₃ | meta | Electron-donating | Moderate Increase |

| -NO₂ | para | Electron-withdrawing | Decrease |

| -CF₃ | para | Electron-withdrawing | Increase/Decrease |

| -OH | para | Electron-donating | Increase (potential H-bond) |

Note: The predicted impact is hypothetical and would require experimental validation.

Replacement of the Phenyl Ring with Heterocyclic or Alicyclic Systems

Bioisosteric replacement of the phenyl ring of the phenoxy group with heterocyclic or alicyclic systems is a common strategy in medicinal chemistry to improve physicochemical properties, metabolic stability, and target selectivity. nih.gov The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can introduce new hydrogen bonding opportunities, alter the electronic distribution, and improve solubility.

Replacing the phenyl ring with a pyridine (B92270) ring, for example, introduces a basic nitrogen atom that can serve as a hydrogen bond acceptor, potentially forming a key interaction with the biological target. The position of the nitrogen within the ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) would be critical in determining the geometry of this interaction. Other heterocyclic systems like thiophene (B33073) or furan (B31954) can also be employed to modulate the electronic and steric profile of the molecule.

Alicyclic rings, such as cyclohexyl or cyclopentyl, can be used to explore the importance of the aromaticity of the phenoxy group. If the aromatic nature is not essential for activity, these non-planar, saturated rings can provide a different conformational profile that might lead to improved binding or other desirable properties.

The following table outlines potential bioisosteric replacements for the phenyl ring and their predicted effects.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Phenyl | Pyridyl | Introduces hydrogen bond acceptor, improves solubility |

| Phenyl | Thienyl | Modulates electronics, alters steric profile |

| Phenyl | Cyclohexyl | Removes aromaticity, introduces conformational flexibility |

| Phenyl | Piperidinyl | Introduces basic nitrogen, increases polarity |

Note: The potential advantages are based on general medicinal chemistry principles and would need to be confirmed through synthesis and biological testing.

Elucidation of Pharmacophoric Features Essential for Biological Activity

A pharmacophore model for this compound analogues would highlight the key chemical features in three-dimensional space that are essential for their biological activity. Based on the core structure, a hypothetical pharmacophore model can be proposed, which would typically include several key features:

An Aromatic Ring: The phenoxy group likely engages in hydrophobic interactions, such as π-π stacking, with a corresponding region of the receptor.

A Hydrogen Bond Acceptor/Donor: The secondary amine in the propylamino linker can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein.

An Anionic/Ionizable Group: The carboxylic acid of the benzoic acid moiety is likely to be ionized at physiological pH, forming a salt bridge or a key hydrogen bond with a positively charged or polar residue in the binding site.

A Hydrophobic Linker: The three-carbon propyl chain provides a specific spatial separation between the phenoxy and benzoic acid moieties, ensuring the correct orientation of these key functional groups for optimal binding.

The precise spatial arrangement of these features is critical. The distance and angles between the aromatic ring, the hydrogen bond donor/acceptor, and the anionic center would define the pharmacophoric space. Any modification to the molecule that disrupts this optimal arrangement would be expected to lead to a decrease in biological activity. Computational modeling techniques, such as ligand-based or structure-based pharmacophore modeling, would be instrumental in refining this hypothetical model based on the activities of a series of synthesized analogues.

In Vitro Biological and Pharmacological Investigations of 4 3 Phenoxypropylamino Benzoic Acid

Enzyme Inhibition Studies

Screening for Inhibition of Relevant Enzyme Classes

Based on available scientific literature, there are no specific studies reporting the screening of 4-(3-Phenoxypropylamino)benzoic acid for inhibitory activity against the following enzyme classes:

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Tyrosinase

Urease

Aldo-keto reductases

Dipeptidyl Peptidase-4 (DPP-4)

Neuraminidase

Alpha-Amylase

Alpha-Glucosidase

While studies have been conducted on various benzoic acid derivatives for these enzymes, data for the specific compound this compound is not present in the surveyed literature. For instance, research has been published on the inhibition of Aldo-keto reductase 1C3 (AKR1C3) by 2-, 3-, and 4-(phenylamino)benzoic acids, but this does not include the phenoxypropylamino moiety.

Kinetic Characterization of Enzyme Inhibition

In the absence of initial screening data indicating any significant inhibitory activity, no studies on the kinetic characterization of enzyme inhibition by this compound have been found. Therefore, information regarding its inhibition constant (K_i) or the type of inhibition (e.g., competitive, non-competitive, uncompetitive) is not available.

Mechanistic Insights into Enzyme-Inhibitor Binding Interactions

There is no published research detailing the mechanistic insights or binding interactions between this compound and any enzyme target. Molecular modeling, X-ray crystallography, or other structural biology studies that would elucidate these mechanisms have not been reported for this specific compound.

Receptor Binding Affinity Studies

Competitive Binding Experiments to Determine Binding Affinities

A thorough search of scientific databases yields no reports on competitive binding experiments conducted to determine the binding affinity (K_i or K_d values) of this compound for any specific receptors.

Functional Assays to Assess Agonist or Antagonist Activity

Consistent with the lack of receptor binding data, there are no published functional assays in cell-free or non-human cellular systems to assess whether this compound acts as an agonist or antagonist at any receptor. Consequently, data on its effects on second messenger systems, such as cAMP production, is unavailable.

Receptor Selectivity Profiling

Comprehensive searches of available scientific literature did not yield specific data regarding the receptor selectivity profiling of this compound. Studies detailing the binding affinity and functional activity of this compound against a broad panel of receptors, ion channels, and transporters are not presently available in the public domain. Therefore, its selectivity and potential off-target effects remain uncharacterized.

Cell-Based Biological Assays (Utilizing Non-Human Cellular Systems or Cell Lines)

Evaluation of Antimicrobial Activity against Bacterial Strains

While benzoic acid and some of its derivatives are known to possess antimicrobial properties, specific studies evaluating the efficacy of this compound against various bacterial strains were not found in the course of this review. There is no available data from standard antimicrobial susceptibility tests, such as the determination of Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC), for this particular compound against common Gram-positive or Gram-negative bacteria.

Assessment of Antifungal Activity against Fungal Pathogens

Similar to its antimicrobial profile, the antifungal activity of this compound has not been specifically reported in the scientific literature. General studies on benzoic acid derivatives have shown some efficacy against certain fungal species. However, dedicated investigations into the fungistatic or fungicidal effects of this compound against pathogenic fungi, such as Candida or Aspergillus species, are currently lacking.

Determination of Antioxidant Potential and Cellular Antioxidant Activity

The antioxidant capacity of this compound has not been experimentally determined in available studies. While the antioxidant properties of various phenolic and benzoic acid derivatives have been investigated, demonstrating activities such as free radical scavenging, specific data from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound are absent from the literature. Furthermore, no studies on its cellular antioxidant activity, which would assess its ability to mitigate oxidative stress within cells, have been published.

Investigations into Cellular Pathway Modulation (e.g., proteostasis network modules, specific signaling pathways)

There is no available research on the effects of this compound on specific cellular signaling pathways. Studies investigating its potential to modulate pathways such as MAP kinase, PI3K/Akt, or other signaling cascades involved in cellular processes like proliferation, inflammation, or apoptosis have not been conducted. Consequently, the molecular mechanisms through which this compound might exert any biological effects are unknown.

Preclinical In Vitro Metabolism Studies

Information regarding the preclinical in vitro metabolism of this compound is not available in the public scientific literature. There are no published studies that have investigated its metabolic stability in liver microsomes or hepatocytes from different species, nor have its potential metabolites been identified. The enzymatic pathways responsible for its biotransformation, such as cytochrome P450 (CYP) enzyme involvement, remain uncharacterized.

Evaluation of Metabolic Stability in Non-Human Microsomal and Hepatocyte Preparations

No studies detailing the metabolic stability of this compound in non-human microsomal or hepatocyte preparations are publicly available. Research in this area would typically involve incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) to determine its rate of metabolism.

Key parameters that would be measured and presented in a data table include:

Half-life (t½, min): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower stability.

Intrinsic Clearance (CLint, µL/min/mg protein or µL/min/10^6 cells): The inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein (in microsomes) or the number of cells (in hepatocytes).

An example of how this data would be presented is shown in the interactive table below, which is currently populated with placeholder information due to the absence of actual data.

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes and Hepatocytes (Hypothetical Data)

| Species | Preparation | Half-Life (t½, min) | Intrinsic Clearance (CLint) |

|---|---|---|---|

| Mouse | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Monkey | Liver Microsomes | Data not available | Data not available |

| Mouse | Hepatocytes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

| Dog | Hepatocytes | Data not available | Data not available |

Identification of In Vitro Metabolites and Characterization of Metabolic Pathways

There is no available information regarding the metabolites of this compound formed during in vitro studies with non-human liver preparations. The characterization of metabolic pathways is a crucial step in understanding the biotransformation of a compound.

This research would typically involve:

Incubating this compound with liver microsomes or hepatocytes.

Analyzing the samples using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify metabolites.

Proposing the metabolic pathways based on the structures of the identified metabolites.

Common metabolic reactions include oxidation (e.g., hydroxylation, N-dealkylation), and conjugation (e.g., glucuronidation, sulfation). A table summarizing potential metabolites and the proposed metabolic pathways would be generated from such a study. An illustrative example is provided below with hypothetical data.

Table 2: Potential In Vitro Metabolites of this compound and Proposed Metabolic Pathways (Hypothetical Data)

| Metabolite ID | Proposed Structure | Proposed Metabolic Pathway |

|---|---|---|

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

Table of Compound Names

| Compound Name |

|---|

Future Directions and Emerging Research Opportunities

Rational Design of Next-Generation Analogues with Tuned Pharmacological Profiles

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the systematic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For 4-(3-Phenoxypropylamino)benzoic acid, a systematic structure-activity relationship (SAR) study would be the first step in designing next-generation analogues. ijarsct.co.in This involves synthesizing a library of related compounds with specific modifications to understand how each part of the molecule contributes to its biological activity.

Key modifications could include:

Substitution on the Phenoxy Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the terminal phenyl ring can modulate the compound's electronic properties and its interaction with biological targets.

Alterations to the Propyl Linker: The length and rigidity of the three-carbon chain could be altered to optimize the spatial orientation of the phenoxy and amino groups, potentially improving binding affinity to a target receptor or enzyme.

Modifications of the Benzoic Acid Group: The carboxylic acid group is a key feature that influences the molecule's acidity and potential for hydrogen bonding. Esterification or conversion to other acidic bioisosteres could be explored to fine-tune its physicochemical properties.

The following table illustrates a hypothetical framework for the rational design of analogues based on the this compound scaffold.

| Scaffold | Modification Site | Example Substituents | Potential Impact on Pharmacological Profile |

| This compound | Phenoxy Ring | -F, -Cl, -OCH3, -NO2 | Altered lipophilicity, electronic interactions, and metabolic stability. |

| This compound | Propyl Linker | Shortening or lengthening the chain, introducing rigidity (e.g., cyclopropyl). | Optimized spatial arrangement for target binding. |

| This compound | Benzoic Acid Moiety | Esterification, conversion to tetrazole or hydroxamic acid. | Modified acidity, membrane permeability, and target interactions. |

Integration of Multi-Omics Data with Computational Predictions for Deeper Biological Understanding

To elucidate the mechanism of action and potential biological effects of this compound and its future analogues, a multi-omics approach can be employed. This involves the comprehensive analysis of various biological molecules, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), following cellular or organismal exposure to the compound.

The integration of these large datasets with computational modeling can provide a holistic view of the compound's biological impact. rsc.org For instance, transcriptomic analysis could reveal which genes are up- or down-regulated in response to the compound, offering clues about the cellular pathways it affects. Metabolomic studies could identify changes in metabolic pathways, further clarifying its mechanism of action.

Computational tools can then be used to build predictive models of the compound's activity based on its chemical structure and the resulting multi-omics data. icm.edu.pl Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate specific structural features with biological activity, guiding the design of more potent and selective analogues. nih.gov

The following table outlines a potential workflow for integrating multi-omics data.

| Omics Level | Data Generated | Computational Analysis | Biological Insights |

| Transcriptomics | Gene expression profiles | Differential expression analysis, pathway analysis | Identification of affected signaling pathways and cellular processes. |

| Proteomics | Protein abundance and post-translational modifications | Network analysis, protein-protein interaction mapping | Understanding of direct protein targets and downstream effects. |

| Metabolomics | Changes in metabolite levels | Metabolic pathway reconstruction | Elucidation of metabolic reprogramming and off-target effects. |

Exploration of Novel Biological Targets for Benzoic Acid Derivatives with Related Scaffolds

The benzoic acid scaffold is present in a wide range of biologically active molecules, suggesting that derivatives of this compound could interact with various biological targets. ijarsct.co.in Research on other benzoic acid derivatives has revealed activities such as anti-inflammatory, antimicrobial, and anticancer properties. ijarsct.co.inglobalresearchonline.net

Future research should therefore include screening this compound and its analogues against a diverse panel of biological targets. This could involve high-throughput screening against known enzyme families, receptor panels, and cell-based assays representing different disease states. For example, studies on 3-phenoxybenzoic acid derivatives have shown inhibition of dipeptidyl peptidase-4 and antioxidant properties. researchgate.net Similarly, other benzoic acid derivatives have been investigated for their anti-sickling properties. researchgate.net

The exploration of novel targets could also be guided by computational methods such as reverse docking, where the compound is computationally screened against a library of protein structures to predict potential binding partners. Identifying novel targets would open up new therapeutic avenues for this class of compounds.

常见问题

Q. What synthetic routes are commonly employed to prepare 4-(3-Phenoxypropylamino)benzoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves coupling phenoxypropylamine derivatives with benzoic acid precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions to minimize hydrolysis.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor reactions via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm connectivity; look for characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), carboxylic acid (δ ~12 ppm, broad), and phenoxypropylamino protons (δ 3.0–4.0 ppm) .

- IR : Carboxylic acid O-H stretch (~2500–3300 cm), C=O (~1700 cm), and aromatic C-O (1250 cm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion ([M+H] expected at m/z ~316.14) .

Q. How can researchers ensure purity post-synthesis, and which analytical methods are reliable?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Target purity >95% (retention time ~8–10 min) .

- Melting Point : Compare observed mp (e.g., 185–187°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR spectra be resolved during characterization?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict H/C shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO-d6) using implicit solvation models .

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to identify rotamers causing peak splitting .

Q. What challenges arise in X-ray crystallographic analysis, and how can software tools address them?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from ethanol/water mixtures. For twinned crystals, employ SHELXL’s TWIN command to refine data .

- Structure Refinement : Use SHELXL for least-squares refinement, incorporating hydrogen bonding (e.g., O-H···N interactions) and anisotropic displacement parameters. Validate with R-factor (<5%) and residual electron density maps .

- Visualization : ORTEP-III (via WinGX) generates publication-quality thermal ellipsoid diagrams .

Q. How can isotopic labeling or kinetic studies elucidate reaction pathways in mechanistic investigations?

- Methodological Answer :

- Isotopic Tracers : Incorporate N-labeled phenoxypropylamine to track amide bond formation via N NMR .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., acyloxyphosphonium ions) under varying pH and temperature .

Q. How can computational tools predict physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer :

- Solubility : Apply COSMO-RS (via Turbomole) to simulate solvent interactions. Validate with shake-flask experiments in buffered solutions .

- pKa Estimation : Use MarvinSketch or SPARC calculators, accounting for electron-withdrawing effects of the phenoxy group (predicted pKa ~2.5 for carboxylic acid) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., bond length deviations >0.02 Å)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。